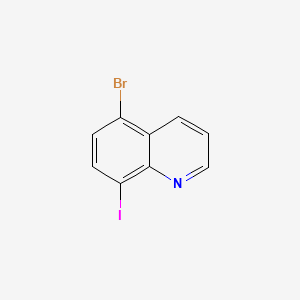

5-Bromo-8-iodoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-8-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrIN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQMGUTXYQVVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682010 | |

| Record name | 5-Bromo-8-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257664-92-8 | |

| Record name | 5-Bromo-8-iodoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257664-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-8-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromo-8-iodoquinoline

Introduction: The Strategic Value of Dihalogenated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials.[1] The strategic introduction of halogen atoms onto the quinoline ring system profoundly modulates its electronic, steric, and lipophilic properties, thereby fine-tuning its pharmacological profile or material characteristics. 5-Bromo-8-iodoquinoline is a particularly valuable, yet sparsely documented, heterocyclic building block. The orthogonal reactivity of the C-Br and C-I bonds under different cross-coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) makes it an exceptionally versatile precursor for the synthesis of complex, multi-substituted quinoline derivatives. This guide provides a comprehensive, field-proven approach to the synthesis and rigorous characterization of this compound, designed for researchers in drug development and synthetic chemistry.

Synthetic Strategy and Rationale

Direct, regioselective dihalogenation of the quinoline nucleus with two different halogens is notoriously challenging, often resulting in mixtures of isomers that are difficult to separate. A more robust and logical synthetic strategy involves a sequential, two-step approach starting from a readily available, appropriately functionalized precursor. Our recommended pathway leverages the directing effects of an amino group and its subsequent conversion via the classic Sandmeyer reaction.

The chosen strategy proceeds as follows:

-

Electrophilic Bromination: We begin with 8-aminoquinoline. The potent activating and ortho-, para-directing nature of the amino group facilitates the regioselective introduction of bromine at the C-5 position.

-

Diazotization & Sandmeyer Iodination: The amino group at C-8, having served its purpose as a directing group, is then converted into a diazonium salt. This highly reactive intermediate is subsequently displaced by an iodide nucleophile in a copper-catalyzed Sandmeyer reaction to yield the target compound.[2][3] This method is superior to direct iodination, offering high yields and unambiguous regiochemical control.

Synthetic Workflow

Sources

physicochemical properties of 5-Bromo-8-iodoquinoline

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-8-iodoquinoline

Foreword: A Molecule of Strategic Importance

This compound is a halogenated heterocyclic compound built upon the quinoline scaffold, a privileged structure in medicinal chemistry and materials science.[1][2] The quinoline core is foundational to a host of pharmacologically active agents, including antimalarial, anticancer, and antibacterial drugs.[3] The strategic placement of two distinct halogens—bromine and iodine—at the C-5 and C-8 positions, respectively, imparts unique physicochemical characteristics and offers versatile synthetic handles for further molecular elaboration. The bromine atom is an excellent participant in metal-catalyzed cross-coupling reactions, while the iodine atom offers a different reactivity profile, enabling regioselective modifications.[4]

This guide provides a comprehensive analysis of the core . Due to the limited availability of direct, experimentally-derived data for this specific molecule in public literature, this document synthesizes information from authoritative chemical databases, computed property prediction models, and experimental data from closely related structural analogs. We further provide detailed, field-proven experimental protocols that represent the gold standard for characterizing such compounds, offering researchers a robust framework for empirical validation.

Core Molecular Identity and Properties

A precise understanding of a molecule begins with its fundamental identifiers and computed physical properties. These values serve as the basis for experimental design, from selecting appropriate solvents to predicting chromatographic behavior.

| Property | Value / Identifier | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1257664-92-8 | [5] |

| Molecular Formula | C₉H₅BrIN | N/A |

| Molecular Weight | 333.95 g/mol | Computed |

| Canonical SMILES | C1=CC(=C2C(=C(C=N2)Br)C=C1)I | N/A |

| Appearance | Expected to be a solid at room temperature, likely white to pale yellow/brown, based on analogs. | [6][7] |

Physicochemical Characteristics: An Analog-Informed Perspective

Experimental validation remains the cornerstone of chemical science. In the absence of direct data, we can construct a reliable profile for this compound by examining its structural analogs.

Melting Point

The melting point is a critical indicator of purity and lattice energy. For halogenated quinolines, this value is influenced by molecular symmetry, intermolecular halogen bonding, and crystal packing efficiency.

-

Predicted Behavior: Based on structurally similar compounds such as 5-bromoisoquinoline (mp 83-87 °C) and 5-bromo-8-methoxyquinoline (mp 80-82 °C), this compound is expected to be a solid with a distinct melting point, likely in a similar range, though the heavier iodine atom may increase it slightly due to stronger intermolecular forces.[7][8]

Solubility Profile

Solubility is paramount for drug development, dictating formulation strategies, and for synthetic chemistry, where it governs reaction conditions and purification. The solubility of this compound is a product of competing factors: the polar, hydrogen-bond-accepting quinoline nitrogen and the large, lipophilic bromo and iodo substituents.

-

Aqueous Solubility: Expected to be very low. The large, nonpolar surface area imparted by the fused aromatic rings and heavy halogens significantly outweighs the polarity of the nitrogen atom, leading to poor solvation in water.[9]

-

Organic Solubility: The compound is predicted to have good solubility in various organic solvents. Data from the closely related 5,7-dibromo-8-hydroxyquinoline suggests fair to good solubility in polar aprotic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) and halogenated solvents (e.g., dichloromethane, chloroform).[9][10][11] It is likely to be less soluble in non-polar aliphatic solvents like hexane.

Acidity and Basicity (pKa)

The quinoline nitrogen atom possesses a lone pair of electrons, rendering it a weak base. The pKa of the conjugate acid (the protonated quinoline) is a measure of this basicity.

-

Predicted Behavior: The pKa of the conjugate acid of quinoline is approximately 4.9. The presence of electron-withdrawing halogen atoms on the benzene ring is expected to decrease the electron density on the nitrogen, thereby reducing its basicity and lowering the pKa. For comparison, the predicted pKa of 5-bromo-8-hydroxyquinoline's conjugate acid is 3.77±0.10.[12] Therefore, this compound is expected to be a weak base with a pKa value likely between 3.5 and 4.5.

Experimental Workflows for Physicochemical Characterization

To ensure scientific integrity, all physicochemical claims must be supported by robust experimental data. The following section details self-validating protocols for determining the key properties of this compound.

Caption: Overall workflow for the synthesis and characterization of this compound.

Protocol: Purity Assessment by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the definitive method for assessing the purity of a synthesized compound. A reverse-phase method is ideal for molecules of intermediate polarity like this compound.[13]

Causality: A C18 column is chosen for its hydrophobic stationary phase, which provides strong retention for the lipophilic quinoline core. A gradient elution from a polar mobile phase (water) to a less polar organic phase (acetonitrile) is used to ensure that impurities with a wide range of polarities are effectively separated and eluted. UV detection is selected because the quinoline aromatic system exhibits strong chromophores, allowing for sensitive detection around 254 nm.[13]

Step-by-Step Methodology:

-

System Preparation: Use an HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Maintain column temperature at 30 °C.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-20 min: Linear gradient from 5% to 95% B

-

20-25 min: Hold at 95% B

-

25-26 min: Return to 5% B

-

26-30 min: Re-equilibration at 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve an accurately weighed sample (~1 mg/mL) in acetonitrile.

-

Injection Volume: 10 µL.

-

Analysis: The purity is calculated from the peak area of the main component as a percentage of the total peak area of all components.

Caption: Experimental workflow for HPLC purity analysis.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic solubility, ensuring that a true equilibrium between the solid and dissolved states is achieved.[11]

Causality: This method relies on creating a saturated solution by agitating an excess of the solid compound in the solvent for an extended period. This ensures that the measurement reflects the true thermodynamic equilibrium solubility, rather than a kinetically trapped supersaturated state. Centrifugation and filtration are critical self-validating steps to remove all undissolved micro-particulates before analysis.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a series of vials, each containing a known volume (e.g., 2 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

-

Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid is disturbed. For an extra validation step, filter the supernatant through a 0.22 µm syringe filter.

-

Quantification: Dilute the filtrate with a suitable solvent (e.g., acetonitrile) and quantify the concentration of the dissolved compound using a pre-validated analytical method, such as the HPLC method described in section 3.1, against a standard calibration curve.

Spectroscopic and Spectrometric Profile

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. While experimental spectra for this compound are not widely published, a predicted profile can be constructed based on established principles and data from analogs.[14][15][16]

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-9.0 ppm). The protons on the quinoline ring will appear as doublets or doublets of doublets, with coupling constants characteristic of ortho and meta relationships. The specific chemical shifts will be influenced by the anisotropic and electronic effects of the bromine and iodine substituents.[8]

-

¹³C NMR (Carbon NMR): The spectrum will show nine distinct signals for the nine carbon atoms. The carbons directly attached to the halogens (C5 and C8) will be significantly influenced by their electronegativity. The chemical shifts can be predicted using additive models and comparison with known halogenated quinolines.[17][18]

-

FT-IR (Infrared Spectroscopy): The IR spectrum will be dominated by characteristic vibrations of the quinoline core. Key expected peaks include C-H stretching from the aromatic rings (~3050-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (~1450-1600 cm⁻¹), and C-H out-of-plane bending (~750-900 cm⁻¹).[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₉H₅BrIN). The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), resulting in two peaks of nearly equal intensity separated by 2 Da (M+ and M+2).

Safety and Handling

As a halogenated aromatic compound, this compound must be handled with appropriate care. Information from Safety Data Sheets (SDS) for similar bromoquinolines provides a strong basis for safe handling protocols.[19][20]

-

Hazard Classification: Considered hazardous. May cause skin and serious eye irritation. May cause respiratory irritation.[19][20]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves. Handle only in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[21]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

-

PubChem. 5-Bromo-8-chloro-4-iodoisoquinoline. National Center for Biotechnology Information. [Link]

-

Jain, A., et al. (2019). Review on recent development of quinoline for anticancer activities. Journal of Applied Pharmaceutical Science, 9(10), 125-136. [Link]

-

PubChem. 5-Bromo-3-iodoquinoline-8-carbonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Bromo-3-iodo-8-nitroquinoline. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. [Link]

-

SIELC Technologies. (2018). 5-Bromo-7-iodoquinolin-8-ol. [Link]

-

PubChem. Methyl 5-Bromo-3-iodoquinoline-8-carboxylate. National Center for Biotechnology Information. [Link]

-

Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(31), 20078-20102. [Link]

-

PubChem. 5,8-Dibromo-4-iodoisoquinoline. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

-

ChemBK. (n.d.). 5-bromo-8-hydroxyquinoline. [Link]

-

Lumsa-nguan, A., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1646. [Link]

-

PubChem. 5-Bromo-3-iodo-8-(trifluoromethoxy)quinoline. National Center for Biotechnology Information. [Link]

-

Kumar, S., et al. (2013). Quinoline: A versatile heterocyclic. Saudi Pharmaceutical Journal, 21(1), 1-12. [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]

-

CP Lab Safety. (n.d.). 5-Bromo-8-hydroxyquinoline, 25g, Each. [Link]

-

Solubility of Things. (n.d.). 5,7-Dibromoquinolin-8-ol. [Link]

-

ResearchGate. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

- Google Patents. (2002).

-

Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]

-

ResearchGate. (n.d.). Bromination of 8-substituted quinolines. [Link]

-

ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. [Link]

-

ResearchGate. (n.d.). Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives. [Link]

-

National Institutes of Health (NIH). (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]

-

National Institutes of Health (NIH). (2017). Spectral Information in PubChem. [Link]

-

University Course Material. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

University Course Material. (n.d.). 5: Organic Spectrometry. [Link]

-

PureSynth. (n.d.). 5-Bromo-8-Hydroxyquinoline 96.0%(GC). [Link]

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. 5-Bromoquinolin-8-ol | High-Purity Reagent [benchchem.com]

- 5. 1257664-92-8 | this compound - AiFChem [aifchem.com]

- 6. 5,7-Dibromo-8-hydroxyquinoline, 97% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 5-溴异喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. acgpubs.org [acgpubs.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chembk.com [chembk.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. lehigh.edu [lehigh.edu]

- 16. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

- 21. pure-synth.com [pure-synth.com]

An In-depth Technical Guide to 5-Bromo-8-iodoquinoline (CAS No. 1257664-92-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 5-Bromo-8-iodoquinoline, a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. While direct experimental data for this specific compound is limited in the public domain, this document synthesizes information from structurally related analogues to offer insights into its properties, synthesis, and potential biological activities.

Core Physicochemical Properties

This compound is a solid, heterocyclic aromatic organic compound.[1][2][3] Its structure, featuring a quinoline core with bromine and iodine substituents, imparts unique electronic and lipophilic characteristics that are of interest for various research applications.

| Property | Value | Source |

| CAS Number | 1257664-92-8 | [1][2][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | Quinoline, 5-bromo-8-iodo- | [1][2][3] |

| Molecular Formula | C₉H₅BrIN | [3] |

| Molecular Weight | 333.95 g/mol | [3] |

| Canonical SMILES | C1=CC(=C2C(=C(C=C1)Br)N=CC=C2)I | [3] |

| InChI Key | IKQMGUTXYQVVMG-UHFFFAOYSA-N | [3] |

| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [3] |

Synthesis and Chemical Reactivity

The synthesis of this compound is not extensively detailed in the literature. However, a plausible synthetic route can be extrapolated from established methods for the halogenation of quinolines and their derivatives. A common approach involves the sequential electrophilic substitution of a quinoline precursor.

Proposed Synthetic Pathway:

A potential synthetic route could involve a two-step halogenation of quinoline or a pre-functionalized quinoline derivative. The directing effects of the substituents and the reaction conditions would be critical in achieving the desired 5-bromo-8-iodo substitution pattern. For instance, the iodination of quinoline can be achieved using iodine in the presence of silver sulfate and sulfuric acid, yielding a mixture of iodoquinolines.[5] Subsequent bromination could then be performed. Alternatively, starting with a pre-brominated quinoline and then performing iodination is another possibility. The synthesis of related bromoisoquinoline derivatives often involves the use of N-bromosuccinimide (NBS) in a strong acid.[3][6][7]

Sources

- 1. 5-Bromo-3-iodo-8-(trifluoromethoxy)quinoline | C10H4BrF3INO | CID 177819149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. pjsir.org [pjsir.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic Blueprint: A Technical Guide to the 1H and 13C NMR Signatures of 5-Bromo-8-iodoquinoline

Introduction

For researchers, scientists, and professionals in the field of drug development, the precise structural elucidation of novel chemical entities is paramount. Among the vast array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular framework of organic compounds. This in-depth technical guide focuses on the 1H and 13C NMR spectral characteristics of 5-Bromo-8-iodoquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectra for this specific compound in the public domain, this guide will leverage high-fidelity predicted NMR data to provide a comprehensive analysis of its spectroscopic signature. This approach not only offers a valuable reference for the identification and characterization of this compound but also serves as an instructive example of how computational methods can be effectively utilized in modern chemical research.

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1] The introduction of halogen atoms, such as bromine and iodine, can significantly modulate the physicochemical and pharmacological properties of these molecules. Understanding the influence of these substituents on the NMR spectra is crucial for confirming the successful synthesis of desired analogues and for quality control purposes. This guide will provide a detailed interpretation of the predicted chemical shifts and coupling constants, grounded in the fundamental principles of NMR spectroscopy, including the inductive and anisotropic effects of the halogen substituents.

Predicted NMR Spectral Data

The 1H and 13C NMR chemical shifts for this compound were predicted using the online NMR prediction tool, NMRDB.org.[2][3][4][5] This platform utilizes a combination of database-driven and incremental approaches to provide reliable spectral estimations. The predicted data, referenced to tetramethylsilane (TMS) at 0.00 ppm, are summarized in the tables below.

Predicted 1H NMR Data (in CDCl3)

| Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

| H-2 | 8.95 | dd | 4.2, 1.6 |

| H-3 | 7.56 | dd | 8.5, 4.2 |

| H-4 | 8.44 | dd | 8.5, 1.6 |

| H-6 | 8.01 | d | 8.2 |

| H-7 | 7.42 | d | 8.2 |

Predicted 13C NMR Data (in CDCl3)

| Carbon | Chemical Shift (ppm) |

| C-2 | 151.7 |

| C-3 | 123.5 |

| C-4 | 135.8 |

| C-4a | 142.1 |

| C-5 | 119.2 |

| C-6 | 139.6 |

| C-7 | 129.1 |

| C-8 | 95.3 |

| C-8a | 149.8 |

Detailed Spectral Analysis and Interpretation

The predicted 1H and 13C NMR spectra of this compound are consistent with the presence of a disubstituted quinoline ring system. The analysis of the chemical shifts and coupling patterns allows for the unambiguous assignment of each signal to its corresponding nucleus.

1H NMR Spectrum Analysis

The aromatic region of the predicted 1H NMR spectrum displays five distinct signals, corresponding to the five protons of the quinoline core.

-

H-2, H-3, and H-4 (Pyridine Ring Protons): The protons on the pyridine ring (H-2, H-3, and H-4) exhibit a characteristic AMX spin system.

-

H-2 (8.95 ppm, dd): This proton is the most deshielded due to its position adjacent to the electronegative nitrogen atom. It appears as a doublet of doublets, with a larger coupling constant (3JH2-H3 = 4.2 Hz) corresponding to the coupling with H-3 and a smaller coupling constant (4JH2-H4 = 1.6 Hz) from the four-bond coupling with H-4.

-

H-4 (8.44 ppm, dd): This proton is also significantly deshielded due to its peri-relationship with the nitrogen atom. It appears as a doublet of doublets, with a large coupling constant (3JH4-H3 = 8.5 Hz) from coupling to H-3 and a smaller coupling constant (4JH4-H2 = 1.6 Hz) from coupling to H-2.

-

H-3 (7.56 ppm, dd): This proton is the most shielded of the pyridine ring protons. It appears as a doublet of doublets, with coupling constants corresponding to its interaction with both H-2 (3JH3-H2 = 4.2 Hz) and H-4 (3JH3-H4 = 8.5 Hz).

-

-

H-6 and H-7 (Carbocyclic Ring Protons): The protons on the carbocyclic ring (H-6 and H-7) form an AX spin system.

-

H-6 (8.01 ppm, d): This proton is deshielded due to the anisotropic effect of the bromine atom at the C-5 position. It appears as a doublet with a coupling constant of 3JH6-H7 = 8.2 Hz, arising from its coupling to H-7.

-

H-7 (7.42 ppm, d): This proton is relatively shielded compared to H-6. It appears as a doublet with a coupling constant of 3JH7-H6 = 8.2 Hz, due to its coupling with H-6.

-

Figure 1: Molecular structure and predicted 1H NMR assignments for this compound.

13C NMR Spectrum Analysis

The predicted proton-decoupled 13C NMR spectrum shows nine distinct signals, corresponding to the nine carbon atoms of the quinoline ring.

-

C-2 (151.7 ppm) and C-8a (149.8 ppm): These two carbons are the most deshielded in the spectrum due to their direct attachment to the electronegative nitrogen atom.

-

C-4a (142.1 ppm): This quaternary carbon is also significantly deshielded, being part of the aromatic system and at the fusion of the two rings.

-

C-6 (139.6 ppm) and C-4 (135.8 ppm): These carbons are deshielded due to the overall aromaticity and the influence of the nearby substituents and the nitrogen atom.

-

C-7 (129.1 ppm) and C-3 (123.5 ppm): These carbons appear at intermediate chemical shifts typical for aromatic CH groups.

-

C-5 (119.2 ppm): This carbon is directly attached to the bromine atom. The chemical shift is influenced by the electronegativity and the "heavy atom effect" of bromine.

-

C-8 (95.3 ppm): This carbon is the most shielded in the spectrum. The significant upfield shift is a result of the "heavy atom effect" of the directly attached iodine atom. This effect is a well-documented phenomenon where heavy halogens induce a shielding effect on the attached carbon nucleus.

Figure 2: Predicted 13C NMR chemical shift assignments for this compound.

Experimental Protocol for NMR Data Acquisition

The following provides a detailed, step-by-step methodology for the acquisition of 1H and 13C NMR spectra for a compound such as this compound.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl3) is a common choice for many organic molecules. Other solvents such as deuterated dimethyl sulfoxide (DMSO-d6) or deuterated acetone (acetone-d6) can be used if solubility is an issue.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in the Pasteur pipette to remove any particulate matter.

-

Capping: Securely cap the NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Tuning and Shimming: Insert the NMR tube into the spectrometer. The instrument should be tuned to the appropriate frequencies for 1H and 13C nuclei. The magnetic field homogeneity should be optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.

-

1H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Set the number of scans (typically 8 to 16 scans for a sample of this concentration).

-

Set the relaxation delay (D1) to an appropriate value (e.g., 1-2 seconds) to allow for full relaxation of the protons between pulses.

-

Acquire the Free Induction Decay (FID) data.

-

-

13C NMR Acquisition:

-

Set the appropriate spectral width (e.g., 0 to 200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

Set a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the 13C isotope.

-

Set the relaxation delay (D1) to an appropriate value (e.g., 2-5 seconds).

-

Acquire the FID data.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired FIDs to convert the time-domain data into frequency-domain spectra.

-

Phase Correction: Manually or automatically correct the phase of the spectra to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration (for 1H NMR): Integrate the area under each peak in the 1H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

Peak Picking: Identify and label the chemical shift of each peak in both the 1H and 13C NMR spectra.

Figure 3: A generalized workflow for acquiring and processing NMR spectra.

Synthetic Context

While a specific, documented synthesis for this compound was not found in the initial search, a plausible synthetic route can be proposed based on known methodologies for the halogenation of quinolines. One potential approach would involve a two-step process starting from quinoline.

-

Bromination: The first step would likely be the bromination of quinoline to introduce the bromine atom at the C-5 position. This can be achieved using various brominating agents, such as N-bromosuccinimide (NBS) in the presence of a strong acid.[6][7][8]

-

Iodination: The subsequent step would involve the iodination of 5-bromoquinoline to introduce the iodine atom at the C-8 position. This could potentially be achieved through electrophilic iodination using an iodine source such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). The directing effects of the existing bromo substituent and the quinoline nitrogen would influence the regioselectivity of this reaction.

Potential impurities in the final product could include unreacted starting materials (5-bromoquinoline), regioisomers of the dihalogenated product, or over-halogenated species. The predicted NMR data presented in this guide would be instrumental in identifying the desired this compound and distinguishing it from these potential byproducts.

Conclusion

This technical guide has provided a comprehensive overview of the predicted 1H and 13C NMR spectral data for this compound. Through a detailed analysis of the expected chemical shifts and coupling constants, a complete assignment of the NMR signals has been established. The provided information, including the detailed experimental protocol and synthetic context, serves as a valuable resource for researchers working with halogenated quinolines. The use of high-fidelity predicted data underscores the growing importance of computational methods in complementing and guiding experimental work in chemical synthesis and structural elucidation.

References

-

NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Chemicalize. (n.d.). Calculations - Instant Cheminformatics Solutions. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Chemicalize. (n.d.). Chemicalize - Instant Cheminformatics Solutions. Retrieved from [Link]

- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

-

PubChem. (n.d.). 8-Quinolinol, 5-bromo-. Retrieved from [Link]

- Google Patents. (n.d.). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.

-

Molsoft L.L.C. (n.d.). Drug-Likeness and molecular property prediction. Retrieved from [Link]

Sources

- 1. 5-Bromo-8-hydroxyquinoline | 1198-14-7 | TCI AMERICA [tcichemicals.com]

- 2. Visualizer loader [nmrdb.org]

- 3. Visualizer loader [nmrdb.org]

- 4. Predict 1H proton NMR spectra [nmrdb.org]

- 5. Predict 1H proton NMR spectra [nmrdb.org]

- 6. Simulate and predict NMR spectra [nmrdb.org]

- 7. Molsoft L.L.C.: Drug-Likeness and molecular property prediction. [molsoft.com]

- 8. 5-BROMO-8-METHOXYISOQUINOLINE(679433-91-1) 1H NMR spectrum [chemicalbook.com]

Introduction: The Significance of 5-Bromo-8-iodoquinoline

An In-Depth Technical Guide to the Infrared (IR) Spectrum of 5-Bromo-8-iodoquinoline

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data presentation to offer a foundational understanding of the molecule's vibrational characteristics. We will explore the theoretical underpinnings of the spectrum, detail a robust experimental protocol for its acquisition, and provide an in-depth interpretation of the spectral data, underscoring the causality behind our analytical choices.

This compound is a heavily substituted heterocyclic aromatic compound. It belongs to the quinoline family, a structural motif renowned for its presence in a wide array of biologically active compounds and functional materials.[1][2] Halogenated quinoline derivatives, in particular, are of significant interest due to their potential as therapeutic agents and versatile chemical intermediates.[3] Infrared spectroscopy serves as a rapid, non-destructive, and indispensable tool for the structural elucidation and quality assessment of such molecules. It provides a unique vibrational "fingerprint" that can confirm the compound's identity, verify its synthesis, and assess its purity.

Part 1: Theoretical Vibrational Mode Analysis

Before acquiring a spectrum, it is crucial to predict the expected vibrational modes based on the molecule's structure. This predictive analysis allows for a more confident and accurate interpretation of the experimental data. The structure of this compound contains a quinoline core (a fused benzene and pyridine ring) and two different halogen substituents.

Caption: Molecular structure of this compound.

The primary vibrational modes can be categorized as follows:

-

Quinoline Core Vibrations :

-

Aromatic C-H Stretching : The C-H bonds on the aromatic rings are expected to produce stretching vibrations at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[4] Their presence confirms the aromatic nature of the core.

-

Aromatic C=C and C=N Ring Stretching : The conjugated system of the quinoline ring results in a series of complex stretching vibrations between 1650 cm⁻¹ and 1400 cm⁻¹.[4][5] These bands are characteristic of the aromatic skeleton.

-

C-H Bending Vibrations : In-plane and out-of-plane (OOP) bending of the aromatic C-H bonds occur in the fingerprint region (below 1300 cm⁻¹). The pattern of OOP bands between 900-675 cm⁻¹ can sometimes provide information about the substitution pattern on the rings.[4]

-

-

Carbon-Halogen Vibrations :

-

The position of carbon-halogen (C-X) stretching bands is highly dependent on the mass of the halogen atom. According to Hooke's Law for a simple harmonic oscillator, a heavier atom attached to a carbon will result in a lower vibrational frequency.[6]

-

C-Br Stretch : The carbon-bromine stretching vibration is anticipated to appear in the lower frequency range of the fingerprint region, typically between 690 cm⁻¹ and 515 cm⁻¹.[7][8]

-

C-I Stretch : Due to the significantly higher mass of iodine compared to bromine, the carbon-iodine stretching vibration is expected at an even lower wavenumber, often below 500 cm⁻¹.[9] Studies on related diiodo-hydroxyquinolines have assigned C-I stretches to bands near 497 cm⁻¹.[9] The identification of this low-frequency band is critical for confirming the presence of the iodine substituent.

-

Part 2: Experimental Protocol for FTIR Spectrum Acquisition

As a Senior Application Scientist, my recommendation is to use an Attenuated Total Reflectance (ATR) FTIR spectrometer for its simplicity, speed, and excellent sample-to-sample reproducibility. This protocol is designed to be a self-validating system, ensuring data integrity.

Caption: Experimental workflow for ATR-FTIR analysis.

Step-by-Step Methodology:

-

Instrumentation Setup:

-

Use a modern FTIR spectrometer equipped with a single-reflection diamond or germanium ATR accessory.

-

Causality: Purge the instrument's optical bench with dry nitrogen or dry air for at least 15 minutes prior to analysis. This is a critical step to minimize spectral interference from atmospheric water vapor and carbon dioxide, which absorb strongly in the mid-IR region.[10]

-

-

Background Acquisition (Self-Validation):

-

Ensure the ATR crystal surface is impeccably clean. Use a solvent like isopropanol or acetone and a soft, non-abrasive wipe.

-

Acquire a background spectrum. This scan measures the ambient conditions (atmosphere, instrument optics, and ATR crystal) and is automatically subtracted from the sample spectrum.

-

Causality: This step is the cornerstone of a self-validating protocol. By subtracting the background, the resulting spectrum is solely that of the sample, ensuring trustworthiness and accuracy.[10]

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply consistent pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Causality: Good contact is essential for achieving a high-quality ATR spectrum, as the IR beam only penetrates a few microns into the sample.

-

-

Data Acquisition:

-

Collect the sample spectrum over a range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Set the resolution to 4 cm⁻¹. This provides a good balance between spectral detail and signal-to-noise ratio for routine analysis.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Causality: Co-adding multiple scans is a standard practice to average out random noise, resulting in a cleaner and more interpretable spectrum.

-

Part 3: Interpretation of the Infrared Spectrum

The following table summarizes the expected key absorption bands for this compound and provides a detailed interpretation.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale & Comments |

| 3100 - 3000 | Weak to Medium | Aromatic C-H Stretch | Confirms the presence of C-H bonds on the quinoline ring system. Appears at a higher frequency than aliphatic C-H stretches.[4] |

| 1620 - 1550 | Medium to Strong | C=C and C=N Ring Stretch | A series of sharp bands characteristic of the conjugated aromatic quinoline core.[5] |

| 1500 - 1400 | Medium to Strong | C=C Ring Stretch | Further absorptions related to the stretching vibrations within the aromatic rings.[4] |

| 900 - 675 | Medium to Strong | Aromatic C-H Out-of-Plane (OOP) Bend | These bands are part of the fingerprint region and are sensitive to the substitution pattern on the rings. |

| 690 - 515 | Medium | C-Br Stretch | A key diagnostic peak confirming the presence of the bromine substituent. Its intensity can be significant due to the polarity of the C-Br bond.[7][8] |

| < 500 | Medium | C-I Stretch | The definitive band for the iodine substituent. Its position at a very low wavenumber is a direct consequence of the heavy iodine atom.[6][9] |

Spectral Analysis:

-

High-Frequency Region (4000-2500 cm⁻¹): This region is expected to be largely transparent, except for the weak aromatic C-H stretching bands just above 3000 cm⁻¹. The absence of strong, broad bands around 3300 cm⁻¹ would confirm the absence of O-H or N-H impurities (e.g., residual 8-hydroxyquinoline).

-

Mid-Frequency Region (2500-1400 cm⁻¹): The most prominent features here are the sharp, intense bands corresponding to the C=C and C=N stretching vibrations of the quinoline skeleton. The complexity of these bands is a hallmark of an aromatic system.

-

Fingerprint Region (< 1400 cm⁻¹): This region is information-rich. It contains a multitude of bands from C-H bending and ring deformation modes. Crucially, this is where the carbon-halogen stretching vibrations are found. The unambiguous identification of two distinct bands, one in the C-Br region (~600 cm⁻¹) and another at a lower frequency for C-I (<500 cm⁻¹), provides conclusive evidence for the this compound structure. Computational methods like Density Functional Theory (DFT) can be employed to calculate theoretical vibrational frequencies, which greatly aids in the precise assignment of these complex bands.[1][9]

Part 4: Applications in Research and Quality Control

A validated understanding of the IR spectrum of this compound is vital for several applications:

-

Confirmation of Synthesis: The spectrum provides definitive proof of the molecule's formation, identified by the disappearance of bands from starting materials and the appearance of the characteristic fingerprint of the product, especially the C-Br and C-I stretches.

-

Purity Assessment: The absence of extraneous peaks indicates a high degree of purity. For instance, the lack of a broad O-H band would rule out contamination from any precursor hydroxyquinoline species.

-

Structural Elucidation of Analogs: This detailed analysis serves as a benchmark for interpreting the spectra of other novel, related halogenated quinoline derivatives developed in research programs.

References

-

Vibrational spectroscopic study of some quinoline derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Gökce, H., et al. (2007). Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. ResearchGate. Retrieved January 22, 2026, from [Link]

-

Rotation-vibration interactions in the spectra of polycyclic aromatic hydrocarbons: Quinoline as a test-case species. (2015). The Journal of Chemical Physics. Retrieved January 22, 2026, from [Link]

-

Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024). AVESİS. Retrieved January 22, 2026, from [Link]

-

Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (n.d.). National Institutes of Health (NIH). Retrieved January 22, 2026, from [Link]

-

8-Hydroxyquinoline. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Anharmonic theoretical simulations of infrared spectra of halogenated organic compounds. (n.d.). AIP Publishing. Retrieved January 22, 2026, from [Link]

-

Anharmonic theoretical simulations of infrared spectra of halogenated organic compounds. (2013). AIP Publishing. Retrieved January 22, 2026, from [Link]

-

The 5- and 8-iodination of quinoline and some of its derivatives. (n.d.). PJSIR. Retrieved January 22, 2026, from [Link]

-

Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). SciRP.org. Retrieved January 22, 2026, from [Link]

-

Reaction sites of 8-hydroxyquinoline 1. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

- Synthesis of 5- or 8-bromoisoquinoline derivatives. (n.d.). Google Patents.

-

FTIR spectra of 8-HQ and synthesized M(II) complexes. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]

- Method of preparing 5- or 8-bromoisoquinoline derivatives. (n.d.). Google Patents.

-

Vibrational spectra of 4-hydroxy-3-cyano-7-chloro-quinoline by Density Functional Theory and ab initio Hartree-Fock calculations. (2014). ResearchGate. Retrieved January 22, 2026, from [Link]

-

FTIR spectrum of 8hydroxyquinoline. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

8-Quinolinol, 5-bromo-. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

5-Bromo-3-iodo-8-nitroquinoline. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

IR Spectroscopic Study of Substances Containing Iodine Adduct. (n.d.). RJPBCS. Retrieved January 22, 2026, from [Link]

-

IR stretching frequencies for various functional groups. (2024). YouTube. Retrieved January 22, 2026, from [Link]

-

Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2021). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Calgary. Retrieved January 22, 2026, from [Link]

-

Halogenated Organic Compounds. (2023). Spectroscopy Online. Retrieved January 22, 2026, from [Link]

-

Infrared Spectroscopy Index. (n.d.). Doc Brown's Chemistry. Retrieved January 22, 2026, from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Infrared Spectrometry. (n.d.). Michigan State University Chemistry. Retrieved January 22, 2026, from [Link]

Sources

- 1. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scirp.org [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Characterization of 5-Bromo-8-iodoquinoline: Melting Point and Solubility

This guide provides a comprehensive framework for the determination of two critical physicochemical properties of 5-Bromo-8-iodoquinoline: its melting point and solubility. While specific experimental data for this compound is not extensively available in public literature, this document outlines robust, field-proven methodologies for their precise measurement. Understanding these parameters is fundamental for researchers, scientists, and drug development professionals, as they directly influence a compound's purity, formulation, and bioavailability.

Introduction to this compound

This compound is a halogenated derivative of quinoline. The quinoline scaffold is a significant structural motif in a vast array of pharmacologically active compounds, exhibiting antimalarial, antibacterial, and anticancer properties.[1] The introduction of bromine and iodine atoms into the quinoline ring system is expected to significantly modulate its lipophilicity, crystal packing, and ultimately, its biological activity. Accurate determination of its melting point and solubility is therefore a prerequisite for any further development.

Melting Point Determination: A Self-Validating Protocol

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often suggests the presence of impurities.

Causality Behind Experimental Choices

The chosen method, capillary melting point determination, is a standard and reliable technique. The use of a calibrated digital melting point apparatus ensures accuracy and reproducibility. The rate of temperature increase is a critical parameter; a slow ramp rate (1-2 °C/minute) near the expected melting point is essential to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.

Step-by-Step Experimental Protocol

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to ensure uniform packing and heat transfer.

-

Capillary Loading: Pack the dry powder into a thin-walled capillary tube to a height of 2-3 mm. Proper packing is crucial to avoid air pockets.

-

Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Rapid Heating (Initial Run): Conduct a preliminary rapid heating run to quickly estimate the approximate melting range.

-

Accurate Determination: Using a fresh sample, heat the apparatus to a temperature approximately 10-15 °C below the estimated melting point.

-

Slow Heating Ramp: Decrease the heating rate to 1-2 °C per minute.

-

Observation and Recording: Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Repeatability: Perform the measurement in triplicate to ensure the results are reproducible.

Data Presentation

The melting point data should be presented in a clear, tabular format.

| Compound | Melting Point (°C) | Observations |

| This compound | TBD | TBD |

| Reference: 5-Bromoisoquinoline | 83-87 °C[2] | For comparative purposes |

| Reference: 5-Bromo-8-nitroisoquinoline | 137-139 °C[3] | For comparative purposes |

| Reference: 5-Bromo-8-hydroxyquinoline | 127 °C[4] | For comparative purposes |

TBD: To be determined experimentally.

Experimental Workflow Visualization

Caption: Workflow for Melting Point Determination.

Solubility Determination: A Comprehensive Approach

The solubility of a compound is a critical determinant of its absorption and bioavailability, particularly for poorly soluble drugs.[5][6] Given the hydrophobic nature of the bromo- and iodo- substituents, this compound is anticipated to have low aqueous solubility.

Expertise in Method Selection: Kinetic vs. Thermodynamic Solubility

Two primary types of solubility assessment are relevant in drug discovery and development: kinetic and thermodynamic solubility.[7]

-

Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when introduced into an aqueous buffer. It's a high-throughput screening method used in early discovery.[7]

-

Thermodynamic Solubility: This determines the equilibrium concentration of a compound in a saturated solution. It is a more accurate representation of a drug's behavior in vivo and is crucial for later-stage development.[7]

This guide will focus on the Thermodynamic Shake-Flask Method , the gold standard for determining equilibrium solubility.[5]

Trustworthiness Through Self-Validation

The shake-flask method is inherently self-validating. By ensuring that excess solid is present at equilibrium and that the concentration in the supernatant is constant over time, one can be confident that a true equilibrium has been reached.

Detailed Experimental Protocol: Shake-Flask Method

-

Solvent Selection: Based on the intended application, select a range of relevant solvents. For pharmaceutical development, this should include water, phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4), and potentially biorelevant media like FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid).[6] Common organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO) should also be tested.[8]

-

Sample Preparation: Add an excess of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) using a shaker or rotator. The equilibration time is critical and should be determined experimentally; 24 to 72 hours is a common range.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved material.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may be necessary.

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Calculate the solubility in units of mg/mL or µg/mL.

Data Presentation

Solubility data should be meticulously organized in a table.

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) |

| Water | 25 | 7.0 | TBD |

| PBS | 25 | 7.4 | TBD |

| PBS | 25 | 5.0 | TBD |

| Ethanol | 25 | N/A | TBD |

| DMSO | 25 | N/A | TBD |

| Reference: 5,7-dibromo-8-hydroxyquinoline in Acetonitrile | 25 | N/A | Fairly Soluble[9][10] |

| Reference: 5,7-dibromo-8-hydroxyquinoline in Methanol/Acetone | 25 | N/A | Marginally Soluble[10] |

TBD: To be determined experimentally.

Experimental Workflow Visualization

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

The experimental determination of the melting point and solubility of this compound is a critical step in its characterization for any application, from materials science to drug development. While existing literature lacks specific data for this compound, the protocols detailed in this guide provide a robust and scientifically sound framework for obtaining these essential physicochemical parameters. Adherence to these methodologies will ensure the generation of high-quality, reliable, and reproducible data, forming a solid foundation for future research and development endeavors.

References

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Dissolution Technologies. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.

- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- ResearchGate. (2025, August 6). Synthetic approaches for quinoline and isoquinoline.

- Sigma-Aldrich. (n.d.). 5-Bromoisoquinoline 98 34784-04-8.

- ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- ChemBK. (n.d.). 5-bromo-8-hydroxyquinoline.

- BenchChem. (2025). Navigating the Solubility Landscape of 5-Bromoquinoline-8-thiol: A Technical Guide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-溴异喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chembk.com [chembk.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. acgpubs.org [acgpubs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Purity Assessment of 5-Bromo-8-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-8-iodoquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and material science. Its utility as a synthetic intermediate and a pharmacologically active scaffold necessitates a rigorous and comprehensive assessment of its purity. This guide provides an in-depth technical overview of the essential analytical methodologies for determining the purity of this compound, ensuring its suitability for research and development applications. The narrative emphasizes the rationale behind experimental choices and outlines self-validating protocols to guarantee the integrity of the analytical results.

The Criticality of Purity for this compound

The presence of impurities in a chemical substance can significantly impact its physical, chemical, and biological properties. In the context of drug development, even minute quantities of impurities can lead to altered efficacy, increased toxicity, or undesirable side effects. For this compound, which serves as a building block in the synthesis of more complex molecules, the purity of the starting material directly influences the yield, purity, and overall success of subsequent reactions. Therefore, a multi-faceted analytical approach is imperative to identify and quantify any potential impurities.

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

A single analytical technique is often insufficient to provide a complete purity profile. An orthogonal approach, employing multiple methods with different separation and detection principles, is the most robust strategy. This guide focuses on a triad of core techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supplemented by Elemental Analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[1] Its high resolving power allows for the separation of the main component from closely related impurities.[1]

Causality of Experimental Choices:

-

Reversed-Phase HPLC: This is the most common mode for separating moderately polar to nonpolar compounds. A C18 column is a suitable initial choice due to its broad applicability.[2]

-

Mobile Phase Selection: A mixture of acetonitrile (MeCN) and water is a standard mobile phase for reversed-phase HPLC.[3] The addition of a small amount of an acid, such as formic acid or phosphoric acid, can improve peak shape and resolution, especially for compounds with basic nitrogen atoms like quinolines.[3][4]

-

Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all components of a sample, from polar to nonpolar, in a reasonable timeframe and with good peak shape.[5]

-

UV Detection: The quinoline ring system contains a chromophore that absorbs UV light, making a UV detector a suitable choice for detection. The detection wavelength should be set at an absorbance maximum of this compound to ensure high sensitivity.[6]

Experimental Protocol: HPLC Purity Determination

-

System Preparation:

-

HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.[6]

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 0.1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Data Analysis:

-

Integrate the peaks in the chromatogram.

-

Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

-

| Parameter | Typical Value | Rationale |

| Column | C18, 4.6 x 150 mm, 3.5 µm | Good balance of resolution and backpressure. |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Provides good peak shape and resolution for quinolines. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Temperature | 30°C | Ensures reproducible retention times. |

| Detection | UV at 220 nm | Wavelength of high absorbance for the quinoline chromophore. |

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7] It is particularly useful for detecting residual solvents from the synthesis or purification process and for identifying thermally stable impurities.[8]

Causality of Experimental Choices:

-

Column Selection: A low- to mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point for the analysis of a wide range of organic compounds. For halogenated compounds, a trifluoropropyl silicone (QF-1) column can also be effective.[9]

-

Temperature Programming: A temperature program is essential to separate compounds with a range of boiling points. The program typically starts at a low temperature to resolve volatile components and then ramps up to elute less volatile compounds.

-

Mass Spectrometric Detection: The mass spectrometer provides structural information about the separated components, allowing for their confident identification by comparing their mass spectra to a library of known compounds.

Experimental Protocol: GC-MS for Volatile Impurity Profiling

-

System Preparation:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Sample Preparation:

-

Dissolve a known amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

-

Chromatographic and Spectrometric Conditions:

-

Injector Temperature: 250°C.

-

Injection Mode: Split (e.g., 50:1 split ratio).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Mass Range: m/z 40-550.

-

-

Data Analysis:

-

Identify peaks in the total ion chromatogram (TIC).

-

Compare the mass spectrum of each peak to a spectral library (e.g., NIST) for identification.

-

Quantify impurities by comparing their peak areas to that of an internal standard, if necessary.

-

| Parameter | Typical Value | Rationale |

| Column | 5% Phenyl-methylpolysiloxane | Good general-purpose column for a wide range of compounds. |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |

| Injector Temp. | 250°C | Ensures rapid volatilization of the sample. |

| Oven Program | 50°C to 280°C | Separates compounds with a range of boiling points. |

| Detection | Mass Spectrometry (EI) | Provides structural information for confident identification. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural and Quantitative Tool

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds.[10] It provides detailed information about the chemical environment of each atom in a molecule. Quantitative NMR (qNMR) can be used for the highly accurate determination of purity without the need for a reference standard of the analyte itself.[11][12]

Causality of Experimental Choices:

-

¹H NMR: Proton NMR is highly sensitive and provides information about the number and connectivity of protons in the molecule.[13] The integral of each signal is directly proportional to the number of protons it represents, which is the basis for qNMR.[11]

-

¹³C NMR: Carbon NMR provides information about the carbon skeleton of the molecule.

-

Solvent Selection: A deuterated solvent that completely dissolves the sample is required.[11] Common choices include deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆).[14]

-

Internal Standard (for qNMR): A stable, non-reactive compound with a known purity and a simple NMR spectrum that does not overlap with the analyte signals is chosen as the internal standard.[15] Maleic acid or 1,4-dinitrobenzene are common choices.

Experimental Protocol: ¹H NMR for Structural Confirmation and Purity Estimation

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

-

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[16]

-

Acquisition Parameters: Standard parameters for ¹H NMR acquisition, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest for quantitative analysis.

-

-

Data Processing and Analysis:

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Integrate all signals in the spectrum.

-

Compare the observed chemical shifts and coupling constants with expected values for this compound.

-

Look for any unexpected signals, which may indicate the presence of impurities. The relative integrals of these signals can provide an estimate of their concentration.

-

| Technique | Information Provided | Key Considerations |

| ¹H NMR | Structural confirmation, identification of proton-containing impurities. | High sensitivity, good for initial screening. |

| ¹³C NMR | Information about the carbon skeleton. | Lower sensitivity, longer acquisition times. |

| qNMR | Accurate purity determination. | Requires a suitable internal standard and optimized acquisition parameters. |

Elemental Analysis: A Fundamental Purity Check

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, bromine, iodine) in a sample.[17] The experimentally determined percentages are compared with the theoretically calculated values for the pure compound.[18] A close agreement between the experimental and theoretical values provides strong evidence for the purity of the sample.[19]

Identification of Potential Impurities

A thorough understanding of the synthetic route and potential degradation pathways of this compound is crucial for identifying potential impurities.

Potential Process-Related Impurities:

-

Starting Materials: Unreacted quinoline or 8-hydroxyquinoline.

-

Reagents: Residual brominating or iodinating agents.

-

By-products: Isomers (e.g., 8-Bromo-5-iodoquinoline), di-halogenated quinolines (e.g., 5,7-dibromo-8-hydroxyquinoline or 5,8-diiodoquinoline), or products of incomplete reactions.[20][21]

Potential Degradation Products:

-

Hydrolysis Products: Under certain conditions, the halogen substituents may be susceptible to hydrolysis.

-

Oxidation Products: The quinoline ring can be susceptible to oxidation.

-

Microbial Degradation: Halogenated aromatic compounds can be degraded by microorganisms, potentially leading to hydroxylated intermediates.[22][23]

Integrated Purity Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.

Caption: A logical workflow for the comprehensive purity assessment of this compound.

Conclusion

The purity assessment of this compound is a critical step in ensuring its quality and suitability for its intended applications. A multi-technique, orthogonal approach, as outlined in this guide, provides a robust and reliable framework for identifying and quantifying impurities. By understanding the principles behind each analytical method and carefully designing experimental protocols, researchers and drug development professionals can have high confidence in the purity of their material, ultimately contributing to the success of their scientific endeavors.

References

- Elemental analysis: an important purity control but prone to manipul

- How to Determine the Purity of a Substance using Elemental Analysis. Study.com.

- Analyzing the purity of a mixture (worked example). Khan Academy.

- A Guide to Quantit

- Elemental analysis. Wikipedia.

- Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic.

- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.

- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.

- Elemental Analysis. AP Chemistry Study Guide - Save My Exams.

- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantit

- Hydroxyquinol pathway for microbial degradation of halogenated arom

- Gas Chromatographic Analysis of Halogenated Quinoline Compounds.

- Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review.

- 5-Bromoquinolin-8-ol | High-Purity Reagent. Benchchem.

- Separation of 5-Bromo-7-iodoquinolin-8-ol on Newcrom R1 HPLC column. SIELC Technologies.

- Microbial degradation of halogenated aromatics: molecular mechanisms and enzym

- Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m.

- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure.

- HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.

- Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.

- DEVELOPMENT AND THE VALID

- 5-Bromo-7-iodoquinolin-8-ol. SIELC Technologies.

- Possible degradation pathway of quinoline. Reprinted with permission from reference Zhu et al. (2017b).

- A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science (RSC Publishing).

- Sensitive determination of bromine and iodine in aqueous and biological samples by electrothermal vaporization inductively coupled plasma mass spectrometry using tetramethylammonium hydroxide as a chemical modifier.

- New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. NIH.

- Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers (RSC Publishing).

- Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Shimadzu.

- Advances in the Analysis of Persistent Halogenated Organic Compounds.

- NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO.

- HPLC METHOD DEVELOPMENT AND VALID

- Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTAT

- 5-BROMO-QUINOLIN-8-YLAMINE AldrichCPR. Sigma-Aldrich.

- A Comparative Analysis of Carbon-Iodine vs. Carbon-Bromine Bond Reactivity in 4-Bromo-3-iodophenol. Benchchem.

- An In-depth Technical Guide to the Physical Properties of 5-Bromoquinoline-8-thiol. Benchchem.

- 5-Bromo-8-quinolinamine - Optional[1H NMR] - Spectrum. SpectraBase.

- Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.

- the 5-and 8-iodination of quinoline and some of its deriv

- Determination of Iodine and bromine compounds in foodstuffs by CE-inductively coupled plasma MS.

- NMR study of O and N, O-substituted 8-quinolinol deriv

- Determination of iodine and bromine compounds in foodstuffs by CE-inductively coupled plasma MS. PubMed.

- PART 15.3.3 H-1 proton NMR Spectroscopy. Doc Brown's Chemistry.

- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.